molecular formula C12H10N6O B12277573 2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B12277573
M. Wt: 254.25 g/mol
InChI Key: FFCQBJLAIZSZHD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with nitriles under acidic or basic conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of both oxadiazole and pyridine rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C12H10N6O/c13-17-11-9(2-1-5-15-11)12-16-10(18-19-12)8-3-6-14-7-4-8/h1-7H,13H2,(H,15,17)

InChI Key

FFCQBJLAIZSZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NN)C2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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